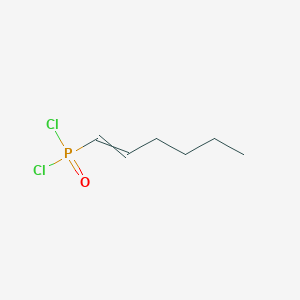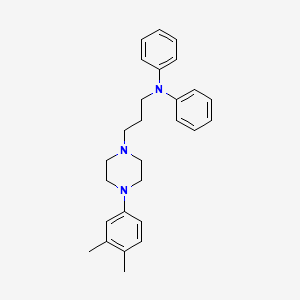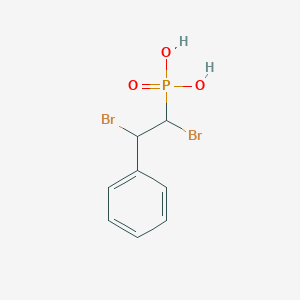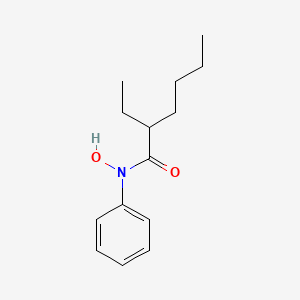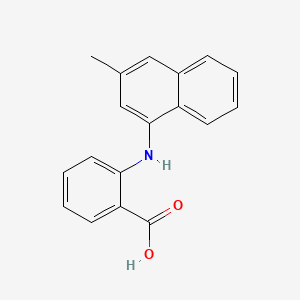![molecular formula C12H13Cl2NO2 B14652751 2,5-Dichloro-N,N-bis[(oxiran-2-yl)methyl]aniline CAS No. 40735-85-1](/img/structure/B14652751.png)
2,5-Dichloro-N,N-bis[(oxiran-2-yl)methyl]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dichloro-N,N-bis[(oxiran-2-yl)methyl]aniline is an organic compound with the molecular formula C15H19NO4. This compound is characterized by the presence of two chlorine atoms and two oxirane (epoxy) groups attached to an aniline ring. It is a colorless solid that is insoluble in water and is primarily used in the production of dyes, pigments, and epoxy resins .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,5-Dichloro-N,N-bis[(oxiran-2-yl)methyl]aniline can be synthesized through the hydrogenation of 1,4-dichloro-2-nitrobenzene, followed by the reaction with epichlorohydrin under basic conditions . The reaction typically involves the following steps:
Hydrogenation: 1,4-dichloro-2-nitrobenzene is hydrogenated in the presence of a catalyst such as palladium on carbon to yield 2,5-dichloroaniline.
Epoxidation: The resulting 2,5-dichloroaniline is then reacted with epichlorohydrin in the presence of a base such as sodium hydroxide to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Dichloro-N,N-bis[(oxiran-2-yl)methyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as hydroxide ions or amines are used in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted aniline derivatives
Wissenschaftliche Forschungsanwendungen
2,5-Dichloro-N,N-bis[(oxiran-2-yl)methyl]aniline has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and epoxy resins for coatings and adhesives
Wirkmechanismus
The mechanism of action of 2,5-Dichloro-N,N-bis[(oxiran-2-yl)methyl]aniline involves its interaction with molecular targets such as enzymes and receptors. The oxirane groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This compound can also undergo metabolic transformations, resulting in the formation of reactive intermediates that can further interact with cellular components .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,3-Dichloroaniline
- 2,4-Dichloroaniline
- 2,6-Dichloroaniline
- 3,4-Dichloroaniline
- 3,5-Dichloroaniline
Comparison
In contrast, other dichloroaniline isomers lack these oxirane groups and are primarily used in the production of dyes and herbicides .
Eigenschaften
CAS-Nummer |
40735-85-1 |
|---|---|
Molekularformel |
C12H13Cl2NO2 |
Molekulargewicht |
274.14 g/mol |
IUPAC-Name |
2,5-dichloro-N,N-bis(oxiran-2-ylmethyl)aniline |
InChI |
InChI=1S/C12H13Cl2NO2/c13-8-1-2-11(14)12(3-8)15(4-9-6-16-9)5-10-7-17-10/h1-3,9-10H,4-7H2 |
InChI-Schlüssel |
FDQRINUXQHJIKB-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(O1)CN(CC2CO2)C3=C(C=CC(=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


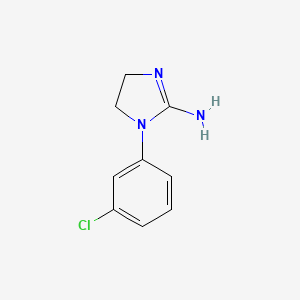
![Methyl [3-oxo-5-(propan-2-yl)cyclohex-1-en-1-yl]acetate](/img/structure/B14652680.png)



